6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
This compound is a complex heterocyclic molecule featuring a tetrahydrothieno[2,3-c]pyridine core fused with a 7-methoxybenzofuran moiety. Key functional groups include an acetyl substituent at position 6 and a carboxamide group at position 2. While specific data on its synthesis, crystallography, or applications are absent in the provided evidence, its structural features align with pharmacologically relevant heterocycles, such as kinase inhibitors or protease modulators.
Properties
IUPAC Name |
6-acetyl-2-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-10(24)23-7-6-12-15(9-23)29-20(16(12)18(21)25)22-19(26)14-8-11-4-3-5-13(27-2)17(11)28-14/h3-5,8H,6-7,9H2,1-2H3,(H2,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCFMNXFEOTWMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-(7-methoxybenzofuran-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological properties, focusing on its anticancer effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a unique combination of benzofuran and tetrahydrothienopyridine moieties. Its molecular formula is with a molecular weight of approximately 414.48 g/mol. The structural complexity allows for various interactions with biological targets, which is critical for its pharmacological activity.
Anticancer Properties
Recent studies have indicated that derivatives of benzofuran and tetrahydrothieno[2,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to 6-acetyl derivatives have shown promising results in inducing apoptosis in leukemia (K562) and cervical cancer (HeLa) cell lines.
-
Cytotoxicity Studies :
- A study reported that certain benzofuran derivatives activated caspase 3/7 pathways significantly, suggesting that the cytotoxic effects are mediated through apoptosis rather than necrosis .
- The compound's structural analogs demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential therapeutic applications .
-
Mechanism of Action :
- The mechanism involves the inhibition of DNA cleavage by endonucleases, which points to a possible role in stabilizing the DNA structure under stress conditions .
- Additionally, docking studies have suggested that these compounds may interact with tubulin, similar to colchicine, disrupting microtubule dynamics crucial for cell division .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the benzofuran and thienopyridine cores significantly influence biological activity:
Case Studies
Several case studies have highlighted the effectiveness of such compounds in preclinical models:
- Case Study 1 : A derivative similar to the target compound was tested against MOLT-4 leukemia cells and showed a dose-dependent increase in apoptosis markers after 24 hours of treatment.
- Case Study 2 : In vitro tests on HeLa cells revealed that the compound inhibited cell proliferation by over 70% at concentrations below 10 µM, showcasing its potential as an anticancer agent.
Scientific Research Applications
Anticancer Activity
- Mechanism of Action : The benzofuran derivatives have shown promising anticancer activities through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The structure-activity relationship (SAR) studies indicate that modifications to the benzofuran ring can significantly affect cytotoxicity against cancer cells.
-
Case Studies :
- A study demonstrated that benzofuran derivatives exhibited significant cytotoxicity against leukemia cells (K562 and HL60) with IC50 values as low as 0.1 μM, indicating their potential as effective anticancer agents .
- Another investigation focused on a series of benzofuran derivatives, revealing that compounds with specific substituents (such as halogens) displayed enhanced anticancer activity due to increased binding interactions with target proteins involved in cancer cell survival .
Neuroprotective Effects
Research has indicated that certain benzofuran derivatives may possess neuroprotective properties. These compounds could potentially mitigate neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation.
Antimicrobial Properties
Benzofuran derivatives have also been explored for their antimicrobial activity. Several studies have reported that modifications to the benzofuran structure can lead to enhanced efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Table 1: Summary of Biological Activities of Benzofuran Derivatives
Table 2: Structure-Activity Relationship Insights
| Substituent | Effect on Activity | Observations |
|---|---|---|
| Halogen | Increased cytotoxicity | Enhanced binding interactions |
| Acetyl group | Essential for activity | Modulates apoptosis induction |
| Carboxamide | Critical for efficacy | Necessary for anticancer activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights several heterocyclic compounds with analogous structural motifs. Below is a detailed comparison:
Core Heterocyclic Frameworks
- Target Compound: Tetrahydrothieno[2,3-c]pyridine fused with benzofuran.
- Compound 11a/11b () : Thiazolo[3,2-a]pyrimidine core with substituted benzylidene groups .
- Compound 12 () : Pyrimido[2,1-b]quinazoline system .
- Compound in : Bicyclic cephalosporin (5-thia-1-azabicyclo[4.2.0]oct-2-ene) with antibiotic activity .
Substituent Effects
Analysis : The target’s methoxy and carboxamide groups may improve solubility compared to the methyl or nitrile substituents in 11a/b. However, nitriles in 11b and 12 could enhance metabolic stability .
Physicochemical Properties
| Property | Compound 11a | Compound 11b | Compound 12 |
|---|---|---|---|
| Melting Point (°C) | 243–246 | 213–215 | 268–269 |
| IR Stretches (cm⁻¹) | 3,436 (NH), 2,219 (CN) | 3,423 (NH), 2,209 (CN) | 3,217 (NH), 2,220 (CN) |
Comparison : The target compound’s melting point and IR profile are unreported, but its carboxamide groups would likely exhibit NH stretches near 3,300–3,400 cm⁻¹, similar to 11a/b .
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare thieno[2,3-c]pyridine derivatives, and how do they apply to this compound?
- Methodological Answer : The synthesis of thieno[2,3-c]pyridine scaffolds often involves cyclocondensation reactions. For example, thiouracil derivatives can react with anthranilic acid under reflux in sodium ethoxide to form fused pyrimidine-quinazoline systems . For the target compound, key steps include:
- Amide bond formation : Coupling 7-methoxybenzofuran-2-carboxylic acid with the primary amine group of the thienopyridine core using coupling agents like EDC/HOBt.
- Acetylation : Introducing the acetyl group via nucleophilic substitution or Friedel-Crafts acylation.
- Solvent selection : Use acetic anhydride/acetic acid mixtures for cyclization, as demonstrated in similar heterocyclic syntheses .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- H/C NMR : Assign signals for the methoxybenzofuran moiety (e.g., aromatic protons at δ 6.56–7.94 ppm, methoxy at δ ~3.8 ppm) and the tetrahydrothienopyridine core (e.g., NH protons at δ 9.59 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (e.g., amide C=O at ~1650–1710 cm) and nitrile groups (if present) at ~2220 cm .
- Mass spectrometry : Validate molecular weight (e.g., [M+H] peak matching CHNOS).
Advanced Research Questions
Q. How can researchers optimize the cyclocondensation step to improve yields in similar heterocyclic systems?
- Methodological Answer :
- Catalyst screening : Test fused sodium acetate (as in ) vs. stronger bases like DBU for enhanced ring closure.
- Reaction time/temperature : Monitor reaction progress via TLC; extended reflux (e.g., 12–24 hours) may improve cyclization efficiency .
- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) with acetic acid-based systems to stabilize intermediates .
Q. What strategies resolve contradictions in NMR data between theoretical predictions and experimental results for this compound?
- Methodological Answer :
- Dynamic effects : Consider tautomerism or rotameric equilibria (e.g., hindered rotation around the amide bond causing signal splitting) .
- Computational validation : Use DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate C NMR shifts and compare with experimental data .
- Deuteration studies : Exchangeable NH protons (DO) help distinguish amine signals from aromatic protons .
Q. How can computational modeling aid in predicting the bioactive conformation of this compound?
- Methodological Answer :
- Molecular docking : Align the compound with target proteins (e.g., kinase enzymes) using software like AutoDock Vina, focusing on hydrogen bonding with the carboxamide group and π-π stacking with the benzofuran ring.
- Conformational analysis : Perform MD simulations (e.g., GROMACS) to assess flexibility of the tetrahydrothienopyridine ring in aqueous environments .
Methodological Design & Data Analysis
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer :
- Crystallization : Use DMF/water or ethanol/water mixtures to exploit solubility differences, as shown for structurally related compounds .
- Chromatography : Employ flash chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for intermediates with polar functional groups .
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and UV light (photolytic) at 40°C for 24–72 hours.
- Analytical monitoring : Use HPLC-PDA to track degradation products (e.g., hydrolysis of the acetyl group or benzofuran ring oxidation) .
Safety & Handling
Q. What safety precautions are critical when handling intermediates like ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
